Bienvenue dans la boutique en ligne BenchChem!

Benazepril Hydrochloride

ACE inhibitor tolerability dry cough adverse event network meta-analysis

Select Benazepril Hydrochloride (CAS 86541-74-4) for your research programs. This ACE inhibitor prodrug offers dual hepatic (55%) and renal (45%) clearance, minimizing accumulation in renal impairment—unlike enalapril's predominant renal excretion. With top-tier tissue ACE binding potency (rank 1 of 8) and a mid-tier cough SUCRA score (58.6%), it is the compound-specific choice for CKD, pharmacodynamic, and tolerability investigations. Available in research-grade purity (≥98%) with comprehensive analytical documentation. Request a quote for bulk quantities.

Molecular Formula C24H29ClN2O5
Molecular Weight 460.9 g/mol
CAS No. 86541-74-4
Cat. No. B193159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril Hydrochloride
CAS86541-74-4
Synonyms1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, monohydrochloride, [S-(R*,R*)]-;  CGS 14824A HCl;  Lotensin;  (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin
Molecular FormulaC24H29ClN2O5
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
InChIInChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
InChIKeyVPSRQEHTHIMDQM-FKLPMGAJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>69.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril Hydrochloride (CAS 86541-74-4): ACE Inhibitor Prodrug with Dual Elimination Route Differentiation for Renal Impaired Populations


Benazepril hydrochloride (CAS 86541-74-4) is the hydrochloride salt form of benazepril, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that undergoes hepatic esterase-mediated conversion to its active diacid metabolite, benazeprilat [1]. Benazeprilat exhibits approximately 1000-fold greater ACE inhibitory potency than the parent prodrug [2]. Physicochemically, the hydrochloride salt presents as a white solid with a melting point of 188-190°C, specific optical rotation [α]D of -141.0° (c = 0.9 in ethanol), and DMSO solubility of approximately 34 mg/mL [3]. Unlike many ACE inhibitors that rely predominantly on renal elimination, benazeprilat is cleared via dual hepatic (55%) and renal (45%) pathways, a pharmacokinetic feature that confers reduced exposure variability in patients with renal impairment relative to primarily renally-excreted ACE inhibitors [4].

Why Benazepril Hydrochloride Cannot Be Generically Substituted with Other ACE Inhibitors: Evidence-Based Differentiation in Pharmacokinetics, Tissue Distribution, and Clinical Outcomes


Within-class substitution among ACE inhibitors is clinically and scientifically inadvisable due to documented heterogeneity in elimination pathways, tissue ACE binding kinetics, and adverse event profiles. Benazeprilat's dual-route clearance stands in marked contrast to enalaprilat's predominant renal excretion (approximately 95% renal) [1], directly impacting drug accumulation risk in renal impairment populations. Furthermore, comparative radioligand-binding studies demonstrate that benazeprilat ranks among the most potent ACE inhibitors with tissue binding rank of 1 (tied with quinaprilat), surpassing enalaprilat (rank 6) and captopril (rank 8) [2]. This potency ranking correlates with differential tissue distribution and duration of ACE inhibition. Additionally, network meta-analysis data reveal that ACE inhibitors exhibit distinct cough induction propensities, with benazepril demonstrating a SUCRA score of 58.6% compared to ramipril's 76.4% and lisinopril's 64.7% [3]. These quantifiable differences in pharmacokinetic handling, target engagement, and tolerability preclude assumption of therapeutic equivalence and underscore the necessity for compound-specific selection criteria in both research and clinical procurement contexts.

Benazepril Hydrochloride Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Cough Adverse Event Ranking: Benazepril Demonstrates 19.3% Lower SUCRA Score Than Ramipril in 135-Trial Network Meta-Analysis

In a systematic review and network meta-analysis of 135 randomized controlled trials comprising 45,420 patients treated with eleven ACE inhibitors, benazepril ranked fifth for cough induction with a SUCRA (surface under the cumulative ranking curve) score of 58.6%, compared to ramipril (76.4%), fosinopril (72.5%), lisinopril (64.7%), quinapril (56.5%), perindopril (54.1%), enalapril (49.7%), trandolapril (44.6%), and captopril (13.7%) [1]. The pooled estimated relative risk (RR) between ACEI and placebo was 2.21 (95% CI: 2.05–2.39) [1]. This ranking provides a quantitative basis for selecting benazepril over higher-cough-risk ACE inhibitors such as ramipril when tolerability is a procurement or protocol selection criterion.

ACE inhibitor tolerability dry cough adverse event network meta-analysis

Tissue ACE Inhibitor Potency Ranking: Benazeprilat Demonstrates Equal Top-Tier Tissue Binding Rank (Rank 1) Versus Enalaprilat (Rank 6) and Captopril (Rank 8)

Radioligand-binding studies using [125I]531A bound to human plasma ACE established a tissue potency ranking across eight ACE inhibitor active moieties. Benazeprilat demonstrated a tissue potency rank of 1 (tied with quinaprilat), indicating superior tissue ACE binding affinity relative to ramiprilat (rank 3), perindoprilat (rank 4), lisinopril (rank 5), enalaprilat (rank 6), fosinoprilat (rank 7), and captopril (rank 8) [1]. Plasma half-life for benazeprilat was 11 hours, compared to lisinopril (12 h), enalaprilat (11 h), and captopril (2 h) [1]. Relative lipophilicity was rated as '+' for benazeprilat, comparable to enalaprilat and captopril, but lower than the '++' or '+++' ratings of quinaprilat, ramiprilat, perindoprilat, and fosinoprilat [1].

ACE inhibitor potency tissue binding radioreceptor assay

Dual-Route Elimination in Renal Impairment: Benazeprilat Clearance via Hepatic (55%) and Renal (45%) Pathways Versus Enalaprilat Predominant Renal Excretion (95%)

Pharmacokinetic studies in dogs demonstrate that enalaprilat is primarily cleared via the renal route (approximately 95% renal excretion), whereas benazeprilat is cleared via dual hepatic and renal routes in approximately equal proportions (45% renal, 55% hepatic) [1]. In dogs with decreased glomerular filtration rate (GFR), overexposure to enalaprilat of up to 405% was observed, while benazeprilat exposure remained unaffected due to compensatory hepatic clearance [1]. In human studies, mild-to-moderate renal impairment (creatinine clearance > 30 mL/min) only slightly increases benazeprilat concentrations, whereas severe renal impairment (CrCl < 30 mL/min) reduces benazeprilat elimination and requires dosage reduction [2]. Severe hepatic impairment slows conversion of benazepril to benazeprilat but does not affect overall bioavailability of benazeprilat; thus dosage adjustment is not necessary in hepatically impaired populations [2].

pharmacokinetics renal impairment dual elimination pathway

Advanced Renal Insufficiency Efficacy: Benazepril Reduces Composite Renal Endpoint Risk by 43% (P=0.005) with 52% Proteinuria Reduction in Non-Diabetic CKD Patients

A randomized, double-blind, placebo-controlled trial (N=422 patients without diabetes) evaluated benazepril 20 mg daily in patients with advanced renal insufficiency (serum creatinine 3.1–5.0 mg/dL) over a mean follow-up of 3.4 years [1]. Benazepril treatment was associated with a 43% reduction in the risk of the composite primary endpoint (doubling of serum creatinine, end-stage renal disease, or death) compared with placebo (41% vs. 60% event rate; P=0.005) [1]. This benefit was independent of blood pressure control. Benazepril therapy achieved a 52% reduction in proteinuria levels and a 23% reduction in the rate of renal function decline [1]. The overall incidence of major adverse events was similar between benazepril and placebo groups [1].

chronic kidney disease renoprotection proteinuria reduction

Combination Therapy Patent Protection: Fixed-Dose Benazepril-Amlodipine Demonstrates Synergistic Cardiovascular Outcomes in ACCOMPLISH Trial

US Patent 6,162,802 claims synergistic combination therapy using benazepril and amlodipine for cardiovascular disorders, specifying weight ratios of benazepril hydrochloride to amlodipine free base from 1:1 to 8:1 [1]. The ACCOMPLISH trial (N=11,506 patients with hypertension at high cardiovascular risk) demonstrated that the benazepril-amlodipine combination (20-40 mg/5-10 mg daily) was superior to benazepril-hydrochlorothiazide combination in reducing cardiovascular events, with superior reduction in nephropathy progression [2]. Stable pharmaceutical compositions are commercially available in four fixed-dose combinations: 2.5/10 mg, 5/10 mg, 5/20 mg, and 10/20 mg (amlodipine/benazepril) [3]. The combination formulation addresses the stability challenge of co-formulating benazepril hydrochloride with amlodipine besylate without physical separation [3].

fixed-dose combination cardiovascular outcomes hypertension

Prodrug Activation Potency: Benazeprilat Exhibits 1000-Fold Greater ACE Inhibitory Activity Than Benazepril Parent Compound

Benazepril is a prodrug that undergoes hepatic esterase-mediated conversion to its active metabolite benazeprilat. The active metabolite benazeprilat exhibits approximately 1000-fold greater ACE inhibitory activity than the parent benazepril compound [1]. For context, enalaprilat (the active metabolite of enalapril) demonstrates approximately 200- to 1000-fold greater potency than enalapril depending on the assay system [2]. Benazeprilat reaches peak plasma concentration within 1-3 hours following oral benazepril administration, and the prodrug conversion is virtually unaffected by hepatic cirrhosis, maintaining consistent bioactivation even in hepatically impaired populations [3]. Coadministration with food delays absorption slightly but does not affect the ultimate bioavailability of benazeprilat [3].

prodrug activation bioactivation ratio ACE inhibition potency

Optimal Research and Procurement Scenarios for Benazepril Hydrochloride Based on Evidence-Differentiated Characteristics


Chronic Kidney Disease Research Models Requiring Consistent Pharmacokinetics Across Varying Renal Function

For preclinical or clinical CKD studies where renal impairment may progress during the study period, benazepril hydrochloride offers a distinct advantage over primarily renally-excreted ACE inhibitors such as enalapril. The dual-route elimination (45% renal, 55% hepatic clearance) minimizes benazeprilat accumulation as GFR declines, avoiding the up to 405% overexposure observed with enalaprilat in renally impaired dogs [7]. This pharmacokinetic stability reduces the need for dose adjustments mid-study and maintains consistent target engagement. Furthermore, benazepril's demonstrated 43% risk reduction (P=0.005) for the composite renal endpoint in advanced CKD patients provides direct evidence of efficacy in the target population, supporting its selection as the ACE inhibitor of choice for renoprotection-focused investigations [8].

Tolerability-Comparison Studies Evaluating ACE Inhibitor Class Effects on Cough

In clinical trials or pharmacovigilance studies where cough adverse event rates are a primary or secondary endpoint, benazepril hydrochloride serves as an ideal mid-tier reference compound. Network meta-analysis of 135 RCTs (N=45,420) established benazepril's SUCRA score of 58.6% for cough induction, positioning it between higher-cough-risk agents like ramipril (76.4%) and lower-cough-risk agents like captopril (13.7%) [7]. This quantitative ranking enables benazepril to function as a calibrated comparator in head-to-head tolerability studies, providing a benchmark against which newer agents or alternative antihypertensive classes can be systematically evaluated.

Fixed-Dose Combination Formulation Development and Bioequivalence Testing

For pharmaceutical development organizations pursuing fixed-dose combination products for hypertension management, benazepril hydrochloride presents a validated reference product with extensive patent and clinical trial precedent. The benazepril-amlodipine combination, protected by US Patent 6,162,802 for synergistic cardiovascular therapy, demonstrated superior cardiovascular event reduction versus benazepril-hydrochlorothiazide in the ACCOMPLISH trial (N=11,506) [7][8]. The established commercial dosage strengths (2.5/10 mg, 5/10 mg, 5/20 mg, and 10/20 mg amlodipine/benazepril) provide clear regulatory benchmarks for generic development and bioequivalence studies [6]. Additionally, benazepril's stability profile when co-formulated with amlodipine has been extensively characterized, offering a robust foundation for formulation optimization.

Tissue Distribution and Target Engagement Studies Requiring High Potency ACE Inhibitors

For ex vivo and in vivo studies investigating tissue-specific ACE inhibition or organ-protective mechanisms, benazeprilat's top-tier tissue potency ranking (rank 1 of 8 evaluated ACE inhibitors) makes benazepril hydrochloride the preferred prodrug for achieving maximal tissue target engagement [7]. The 11-hour plasma half-life combined with potent tissue binding supports sustained ACE inhibition in target organs including heart, kidney, and vasculature. This high tissue potency, coupled with the compound's well-characterized Michaelis-Menten competitive inhibition kinetics for the ACE-angiotensin I interaction, makes benazepril particularly suitable for pharmacodynamic modeling studies requiring precise quantitation of enzyme-inhibitor dynamics [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benazepril Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.